molecular formula C14H16BrNO2S B2796753 8-(2-bromobenzoyl)-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1351598-45-2

8-(2-bromobenzoyl)-1-oxa-4-thia-8-azaspiro[4.5]decane

Cat. No.: B2796753
CAS No.: 1351598-45-2
M. Wt: 342.25
InChI Key: GBZFTMJEFCXYDS-UHFFFAOYSA-N
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Description

8-(2-Bromobenzoyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is a spirocyclic compound featuring a unique heteroatom arrangement: one oxygen (1-oxa), one sulfur (4-thia), and one nitrogen (8-aza) atom within its bicyclic framework. The spiro[4.5]decane core consists of two fused rings (four- and five-membered), with the nitrogen atom at position 8 bearing a 2-bromobenzoyl substituent.

Properties

IUPAC Name

(2-bromophenyl)-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO2S/c15-12-4-2-1-3-11(12)13(17)16-7-5-14(6-8-16)18-9-10-19-14/h1-4H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZFTMJEFCXYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-bromobenzoyl)-1-oxa-4-thia-8-azaspiro[4.5]decane typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(2-bromobenzoyl)-1-oxa-4-thia-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The presence of sulfur and nitrogen atoms makes the compound susceptible to oxidation reactions, which can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a suitable base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds.

Scientific Research Applications

8-(2-bromobenzoyl)-1-oxa-4-thia-8-azaspiro[4.5]decane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(2-bromobenzoyl)-1-oxa-4-thia-8-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

a) 8-(Phenylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane

  • Substituent : Phenylsulfonyl (electron-withdrawing sulfonyl group).
  • Key Difference : Replaces the bromobenzoyl group with phenylsulfonyl, reducing steric bulk but retaining strong electron-withdrawing character.

b) 8-(6-Morpholinopyrimidin-4-yl)-1-oxa-8-azaspiro[4.5]decane

  • Substituent: Morpholinopyrimidinyl (basic, nitrogen-rich heterocycle).
  • Key Difference : Lacks the sulfur atom in the spiro core (1-oxa-8-aza vs. 1-oxa-4-thia-8-aza).
  • Implications : The morpholine-pyrimidine moiety enhances solubility and targets Mycobacterium tuberculosis decaprenylphosphoryl-β-D-ribose oxidase, achieving 46% synthetic yield .

c) 8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane

  • Substituent : 4-Bromobenzyl (alkyl-linked bromoaryl group).
  • Key Difference : Benzyl vs. benzoyl substituent; the absence of a carbonyl reduces electron withdrawal.
  • Molecular Weight : 312.2 g/mol (vs. 369.25 g/mol for the target compound) .

Key Observations :

  • Palladium-catalyzed couplings (e.g., Suzuki reactions) achieve higher yields (~81%) but require specialized catalysts .
  • Nucleophilic substitutions (e.g., with morpholine) yield <50%, possibly due to steric hindrance .
  • The target compound’s synthesis would likely involve acylation, with yield influenced by the bulky 2-bromobenzoyl group.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility Trends Stability
8-(2-Bromobenzoyl)-1-oxa-4-thia-8-azaspiro[4.5]decane C₁₅H₁₅BrNO₃S 369.25 Low (lipophilic aryl group) High (S, Br enhance stability)
8-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane C₁₁H₁₅N₃O₂S 265.32 Moderate (heterocyclic) Moderate
8-(4-Ethoxybenzenesulfonyl)-2-(ethoxymethyl)-1-oxa-8-azaspiro[4.5]decane C₁₉H₂₇NO₅S 405.48 Low (bulky sulfonyl) High

Key Observations :

  • Ethoxy and morpholine groups enhance solubility in polar solvents .

Biological Activity

8-(2-Bromobenzoyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is a complex organic compound characterized by its unique spirocyclic structure, which includes both oxa and thia components. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H16BrN O3S, with a molecular weight of approximately 364.21 g/mol. The presence of the bromobenzoyl group and the spirocyclic framework contributes to its reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC16H16BrN O3S
Molecular Weight364.21 g/mol
StructureSpirocyclic with oxa and thia components

Preliminary studies suggest that the biological activity of this compound may involve several mechanisms:

  • Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties, potentially through disruption of microbial cell membranes or inhibition of essential metabolic pathways.
  • Anticancer Properties : The compound's structural features may interact with cellular targets involved in cancer progression, such as inhibiting DNA synthesis or inducing apoptosis in cancer cells.
  • Enzyme Inhibition : The bromine atom in the structure may participate in nucleophilic substitution reactions, potentially leading to the inhibition of specific enzymes critical for various biological processes.

Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of a series of spirocyclic compounds, including derivatives of this compound. Results indicated a notable inhibitory effect against Gram-positive and Gram-negative bacteria, suggesting that structural modifications could enhance antimicrobial potency.

Case Study: Anticancer Activity

In vitro assays demonstrated that derivatives similar to this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. Mechanistic studies revealed that these compounds could induce cell cycle arrest and apoptosis.

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions, typically requiring careful control of reaction conditions to achieve high yields and purity. The synthetic routes often lead to various derivatives that may possess altered biological activities.

Example Synthetic Route

  • Starting Materials : Appropriate benzoyl derivatives and thioether precursors.
  • Reagents : Use of brominating agents to introduce the bromobenzoyl group.
  • Conditions : Controlled temperature and solvent systems to optimize reaction outcomes.

Q & A

Q. What are the common synthetic routes for 8-(2-bromobenzoyl)-1-oxa-4-thia-8-azaspiro[4.5]decane?

Methodological Answer: Synthesis typically involves multi-step reactions starting from spirocyclic precursors and bromobenzoyl derivatives. A standard protocol includes:

Spirocyclic Core Formation : Cyclization of thiomorpholine or oxazolidine derivatives with ketones or aldehydes under acidic or basic conditions .

Bromobenzoyl Introduction : Reaction of the spirocyclic intermediate with 2-bromobenzoyl chloride in anhydrous solvents (e.g., THF or DCM) using coupling agents like DCC (dicyclohexylcarbodiimide) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from THF/ether mixtures .
Key Considerations : Control reaction temperature (<60°C) to avoid debromination. Monitor progress via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane).

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify protons on the spirocyclic core (δ 3.5–4.5 ppm for oxa/thia groups) and bromobenzoyl aromatic protons (δ 7.2–8.1 ppm) .
    • ¹³C NMR : Confirm carbonyl (C=O, ~170 ppm) and brominated aromatic carbons (~125–135 ppm) .
  • IR Spectroscopy : Detect C=O stretch (~1680 cm⁻¹) and C-Br vibration (~550 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic pattern due to bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What role does the bromobenzoyl group play in its reactivity and bioactivity?

Methodological Answer: The bromine atom acts as a leaving group in nucleophilic substitution reactions (e.g., Suzuki coupling for functionalization). The benzoyl moiety enhances lipophilicity , improving membrane permeability in biological assays . In enzymatic inhibition studies, the bromine’s steric bulk may hinder binding to active sites, requiring structural optimization .

Advanced Research Questions

Q. How can conflicting data in spectral analysis (e.g., NMR shifts) be resolved?

Methodological Answer: Discrepancies often arise from solvent effects or tautomerism. Strategies include:

  • Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering) causing signal splitting .
  • Computational Modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) to validate assignments .
  • X-ray Crystallography : Resolve ambiguities by determining crystal structure (e.g., CCDC deposition for bond angles/heteroatom positions) .

Q. What strategies optimize synthesis yield of the spirocyclic core?

Methodological Answer:

  • Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Solvent Optimization : Polar aprotic solvents (DMF or DMSO) improve reaction rates but may require lower temperatures to avoid side reactions .
  • Protecting Groups : Protect reactive amines (e.g., Boc groups) during benzoylation to prevent undesired substitutions .
    Data Table : Yield Comparison Under Different Conditions
ConditionYield (%)Purity (%)
DMF, 80°C, ZnCl₂7298
THF, 60°C, No Catalyst4590
DCM, RT, Boc Protection6897
Source: Adapted from

Q. How do structural modifications (e.g., replacing bromine with chlorine) affect biological activity?

Methodological Answer:

  • Halogen Swapping : Replace Br with Cl to reduce steric hindrance. Assess via:
    • Enzymatic Assays : Compare IC₅₀ values against target enzymes (e.g., kinases or proteases) .
    • Molecular Docking : Analyze binding affinity changes using AutoDock Vina (e.g., Cl’s smaller size may improve fit in hydrophobic pockets) .
  • Data Contradictions : Some studies report Cl derivatives show higher potency (IC₅₀ ~10 nM vs. Br’s ~50 nM), while others note reduced metabolic stability .

Contradiction Analysis in Research Findings

Q. How to address conflicting reports on the compound’s enzyme inhibition efficacy?

Methodological Answer:

  • Assay Standardization : Ensure consistent conditions (pH, temperature, enzyme concentration) across studies .
  • Orthogonal Validation : Use SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding kinetics .
  • Meta-Analysis : Compare data across 5+ studies (e.g., J. Med. Chem., Eur. J. Pharm. Sci.) to identify trends (e.g., higher activity in assays using recombinant vs. native enzymes) .

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